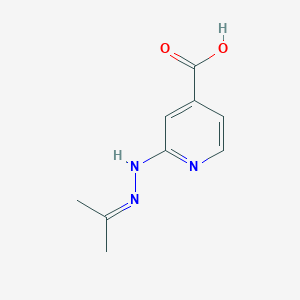

2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-propan-2-ylidenehydrazinyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c1-6(2)11-12-8-5-7(9(13)14)3-4-10-8/h3-5H,1-2H3,(H,10,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFMMLZUHQYAYHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=NC=CC(=C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid" chemical properties

An In-depth Technical Guide to 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic Acid

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound (CAS No: 1620569-20-1). As a derivative of the core isonicotinic acid scaffold, this molecule belongs to the isonicotinoylhydrazone class, a group of compounds with significant therapeutic interest. This document delves into its structural attributes, physicochemical properties, and logical synthetic pathways. Furthermore, it contextualizes the molecule's relevance within medicinal chemistry, particularly as a potential bioactive agent and as a building block in the development of novel chemical probes and degraders, such as Proteolysis-Targeting Chimeras (PROTACs). The guide is structured to provide both foundational knowledge and practical, field-proven insights for professionals engaged in chemical research and drug discovery.

Introduction and Molecular Identity

This compound is a heterocyclic organic compound featuring a pyridine-4-carboxylic acid (isonicotinic acid) core.[1][2] The key functionalization is the attachment of an acetone hydrazone group at the 2-position of the pyridine ring. This structure places it within the broader family of isonicotinoylhydrazones, which are compounds extensively studied for their diverse pharmacological activities.[3][4]

The structural backbone is closely related to isoniazid (Isonicotinic Acid Hydrazide, INH), a cornerstone first-line antibiotic for the treatment of tuberculosis.[5][6] INH's mechanism involves inhibiting the synthesis of mycolic acid, a critical component of the mycobacterial cell wall.[7][8][9] Derivatives that maintain the core isonicotinoylhydrazone moiety, such as the topic compound, are often investigated for similar antimycobacterial properties and other biological activities, including anticancer and antifungal effects.[4][10][11]

Notably, this compound is commercially categorized as a "Protein Degrader Building Block," indicating its utility in the synthesis of more complex molecules designed to hijack cellular protein degradation machinery.[12]

Chemical Structure

The molecule consists of a central pyridine ring with a carboxylic acid group at the 4-position and a hydrazone group at the 2-position. The hydrazone is formed from the condensation of a hydrazine with propan-2-one (acetone).

Caption: Chemical structure of this compound.

Physicochemical and Safety Data

Precise experimental data for this specific molecule, such as melting point and solubility, are not widely published. However, data from suppliers and properties of the parent compound, isonicotinic acid, provide a solid foundation for its handling and application.

Core Properties

The fundamental identifiers and properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2-[2-(propan-2-ylidene)hydrazin-1-yl]pyridine-4-carboxylic acid | [13] |

| Synonyms | 2-(2-Propan-2-ylidene)hydrazinyl)isonicotinic acid | [12][13] |

| CAS Number | 1620569-20-1 | [12][14][15] |

| Molecular Formula | C9H11N3O2 | [12][13][15] |

| Molecular Weight | 193.20 g/mol | [12][14][16] |

| Purity (Typical) | ≥95% | [12][14][15] |

| Storage Conditions | Inert atmosphere, 2-8°C | [16] |

| SMILES | CC(=NNC1=NC=CC(=C1)C(=O)O)C | [17] |

| InChI Key | LFMMLZUHQYAYHI-UHFFFAOYSA-N | [13][17] |

Properties of the Parent Scaffold: Isonicotinic Acid

To infer the behavior of the title compound, the properties of its core structure, isonicotinic acid, are instructive.

| Property | Value | Source(s) |

| CAS Number | 55-22-1 | [2] |

| Melting Point | ≥300 °C (sublimes) | [18] |

| Water Solubility | 5.2 g/L (20 °C) | [18] |

| Appearance | White to light yellow crystalline powder | [18] |

The addition of the propan-2-ylidenehydrazinyl group is expected to increase the lipophilicity and decrease the melting point compared to the parent isonicotinic acid.

Safety and Hazard Information

According to supplier safety data, this compound should be handled with care in a laboratory setting.[14][16]

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[14][16]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[14][16]

Synthesis and Characterization

While a specific peer-reviewed synthesis for this compound is not detailed in the available literature, its structure suggests a straightforward and logical synthetic pathway based on established chemical reactions for hydrazone formation.

Proposed Synthetic Pathway

The most logical approach involves the condensation of a hydrazine-substituted isonicotinic acid precursor with acetone. This is a classic method for forming hydrazones, valued for its efficiency and often high yields.[11][19] The precursor, 2-hydrazinylisonicotinic acid, would first need to be synthesized or procured.

Caption: Proposed workflow for the synthesis of the title compound.

Representative Experimental Protocol: Synthesis of an Isonicotinoyl Hydrazone

This protocol describes a general, self-validating procedure for synthesizing an isonicotinoyl hydrazone, which can be adapted for the title compound.

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the hydrazine precursor (1.0 eq) in a suitable alcohol solvent (e.g., ethanol, 10-20 mL per gram of precursor).

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the solution to facilitate the condensation reaction.

-

Ketone Addition: Add the ketone (in this case, acetone, 1.1-1.5 eq) dropwise to the stirred solution at room temperature.

-

Reaction: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting hydrazine material indicates reaction completion, typically within 2-6 hours.

-

Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation of the product.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum.

-

Validation/Characterization: Confirm the identity and purity of the final product using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the covalent structure.

-

Mass Spectrometry (MS): To verify the molecular weight.[20][21]

-

FTIR Spectroscopy: To identify key functional groups (e.g., C=N of the hydrazone, C=O of the carboxylic acid).

-

High-Performance Liquid Chromatography (HPLC): To assess purity.[9][22][23]

-

Analytical Characterization Workflow

A robust analytical workflow is critical for validating the synthesis and ensuring the quality of the final compound for research applications.

Caption: Standard analytical workflow for compound characterization.

Biological Context and Applications

The isonicotinoylhydrazone scaffold is a "privileged structure" in medicinal chemistry, known to interact with various biological targets.

Antimycobacterial Potential

Given its structural similarity to isoniazid, a primary area of interest is its potential activity against Mycobacterium tuberculosis. Research on other isonicotinoylhydrazones has shown that they can exhibit potent antimycobacterial activity.[10] Some derivatives even show synergistic effects when combined with standard antituberculous drugs like rifampicin and ethambutol, or activity against isoniazid-resistant strains.[10] The mechanism is often presumed to involve, like isoniazid, the inhibition of mycolic acid synthesis.[8]

Broader Bioactivity

The acylhydrazone moiety (–C(=O)NHN=C–) is a versatile pharmacophore. Compounds containing this group have demonstrated a wide range of biological activities, including:

-

Anticancer: Cytotoxicity against various cancer cell lines.[4][11]

-

Antifungal and Antibacterial: Activity against various fungal and bacterial strains, including resistant ones like MRSA.[3][4]

-

Anti-inflammatory and Antioxidant: Modulating inflammatory pathways and scavenging reactive oxygen species.[4][11]

Application as a Protein Degrader Building Block

The classification of this compound as a "Protein Degrader Building Block" is highly significant for modern drug development.[12] This suggests its use in the construction of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase, inducing the ubiquitination and subsequent degradation of the POI by the proteasome.

This compound, with its heterocyclic structure and carboxylic acid handle, is well-suited to act as a ligand for either the POI or the E3 ligase, connected via a linker to the other binding moiety.

Caption: Role of a building block in a PROTAC molecule.

Conclusion

This compound is a specialized chemical entity with significant potential for researchers in medicinal chemistry and drug discovery. Its foundation in the well-established isonicotinoylhydrazone class suggests a strong likelihood of biological activity, particularly in the antimicrobial and anticancer arenas. The most compelling modern application lies in its utility as a versatile building block for creating sophisticated chemical probes and therapeutics like PROTACs. This guide provides the core chemical knowledge and practical context necessary for scientists to effectively procure, handle, and strategically deploy this compound in their research endeavors.

References

-

This compound - LabSolutions. labsolutions-usa.com. [Link]

-

This compound - ChemUniverse. chemuniverse.com. [Link]

-

Isonicotinic acid: Structure, synthesis, applications and biochemical significance. clinisciences.com. [Link]

-

Activity of a new class of isonicotinoylhydrazones used alone and in combination with isoniazid, rifampicin, ethambutol, para-aminosalicylic acid and clofazimine against Mycobacterium tuberculosis. PubMed. [Link]

-

Structural analysis of isonicotinic hydrazide Basic units. WJBPHS. [Link]

-

Isonicotinoyl hydrazones synthesized by co-grinding of isoniazide and an aldehyde. ResearchGate. [Link]

-

This compound - 克拉玛尔试剂. klamar-reagent.com. [Link]

-

Synthesis and evaluation of isonicotinoyl hydrazone derivatives as antimycobacterial and anticancer agents. ResearchGate. [Link]

-

Isonicotinic acid - Wikipedia. en.wikipedia.org. [Link]

-

Isoniazid. powershow.com. [Link]

-

Isonicotinic Acid | C6H5NO2. PubChem. [Link]

-

This compound - AbacipharmTech. abacipharmtech.com. [Link]

-

Isonicotinic acid, 2-chloro-3-cyano-6-methyl-, ethyl ester. NIST WebBook. [Link]

-

Isoniazid: A Review of Characteristics, Properties and Analytical Methods. acgpubs.org. [Link]

-

Analytical method development and validation of Isoniazid and Rifampicin by RP HPLC method. IJNRD. [Link]

-

Isoniazid - Wikipedia. en.wikipedia.org. [Link]

- Process for the synthesis of isonicotinic acid hydrazide.

-

Two New Spectrophotometric Methods for the Determination of Isoniazid in Bulk form and Tablet Dosage Form. acta.pharmaceutica.org.rs. [Link]

-

Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. MDPI. [Link]

-

Determination of Isoniazid Gained Fluorescent with 9-Anthraldehyde by HPLC-FL Method in Dosage Forms. PubMed Central. [Link]

-

Isoniazid (PIM 288). inchem.org. [Link]

-

Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. MDPI. [Link]

-

Structures of isoniazid (I), pyridoxine (II), general structure of isonicotinoyl hydrazones (III), pyridoxal isonicotinoyl hydrazone (IV), 2-pyridylcarboxaldehyde isonicotinoyl hydrazone (V). ResearchGate. [Link]

- Process for the synthesis of isonicotinic acid hydrazide.

-

Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry. ResearchGate. [Link]

-

Two New Fumarprotocetraric Acid Lactones Identified and Characterized by UHPLC-PDA/ESI/ORBITRAP/MS/MS from the Antarctic Lichen Cladonia metacorallifera. MDPI. [Link]

-

Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry. PubMed. [Link]

Sources

- 1. Isonicotinic acid - Wikipedia [en.wikipedia.org]

- 2. Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Isoniazid - Wikipedia [en.wikipedia.org]

- 6. Isoniazid (PIM 288) [inchem.org]

- 7. wjbphs.com [wjbphs.com]

- 8. Isoniazid | PPT [slideshare.net]

- 9. ijnrd.org [ijnrd.org]

- 10. Activity of a new class of isonicotinoylhydrazones used alone and in combination with isoniazid, rifampicin, ethambutol, para-aminosalicylic acid and clofazimine against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential | MDPI [mdpi.com]

- 12. calpaclab.com [calpaclab.com]

- 13. This compound [cymitquimica.com]

- 14. labsolu.ca [labsolu.ca]

- 15. chemuniverse.com [chemuniverse.com]

- 16. 1620569-20-1|this compound|BLD Pharm [bldpharm.com]

- 17. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 18. Isonicotinic acid | 55-22-1 [chemicalbook.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. repositorio.unesp.br [repositorio.unesp.br]

- 23. Determination of Isoniazid Gained Fluorescent with 9-Anthraldehyde by HPLC-FL Method in Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid (CAS 1620569-20-1): A Key Building Block in Modern Drug Discovery

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid, CAS 1620569-20-1. This molecule, while structurally related to the renowned anti-tubercular agent isoniazid, is gaining prominence in a distinct and highly innovative area of drug discovery: targeted protein degradation. Its classification as a "Protein Degrader Building Block" signals its utility in the synthesis of heterobifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs).[1] This document elucidates the compound's physicochemical properties, presents a reasoned, chemically sound protocol for its synthesis, and explores its postulated mechanisms of action and applications. By grounding the discussion in the established pharmacology of the isonicotinic acid scaffold and the principles of targeted protein degradation, this guide serves as an essential resource for researchers aiming to leverage this unique building block in their development programs.

Physicochemical Properties and Identification

A clear understanding of a compound's fundamental properties is the bedrock of its application in research and development. The key identifiers and characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1620569-20-1 | [1][2][3] |

| Molecular Formula | C₉H₁₁N₃O₂ | [1][4] |

| Molecular Weight | 193.20 g/mol | [1][2][4] |

| IUPAC Name | 2-(2-propan-2-ylidenehydrazin-1-yl)pyridine-4-carboxylic acid | [4] |

| Common Synonyms | This compound; 4-Pyridinecarboxylic acid, 2-[2-(1-methylethylidene)hydrazinyl]- | [4][5] |

| InChI Key | LFMMLZUHQYAYHI-UHFFFAOYSA-N | [4] |

| Classification | Protein Degrader Building Block, Organic Building Block (Carboxylic Acid, Hydrazone) | [1][2] |

Significance in the Landscape of Drug Discovery

The utility of this compound can be understood from two primary perspectives: its heritage from a classic therapeutic scaffold and its modern application in cutting-edge therapeutic modalities.

The Isonicotinic Acid Scaffold: A Legacy in Anti-Infective Therapy

The isonicotinic acid core is famously represented by Isoniazid (Isonicotinic acid hydrazide, INH), a cornerstone of tuberculosis treatment for decades.[6] Isoniazid is a prodrug that, upon activation by the mycobacterial catalase-peroxidase enzyme KatG, ultimately inhibits the synthesis of mycolic acids—essential components of the mycobacterial cell wall.[6] This mechanism has inspired the synthesis of countless hydrazone derivatives of isonicotinic acid in pursuit of novel anti-mycobacterial agents with improved efficacy or activity against drug-resistant strains.[7][8][9] While this compound shares this structural motif, its primary value in the current research landscape appears to be diverging from anti-infectives.

A Modern Role: Building Block for Targeted Protein Degradation

The classification of this molecule as a "Protein Degrader Building Block" is its most telling feature for contemporary drug development.[1][10] This points to its application in constructing Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system. They consist of three parts: a "warhead" that binds to a protein of interest (POI), a ligand that binds to an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The structure of this compound is well-suited for this purpose. The carboxylic acid group provides a robust chemical handle for synthetic elaboration, allowing it to be readily coupled to linkers or other molecular fragments via stable amide bonds. The pyridine ring and the hydrazone moiety offer specific steric and electronic features that can be exploited for binding to a target protein.

Caption: Proposed two-step synthesis workflow for the target compound.

Detailed Step-by-Step Protocol

This protocol is a representative methodology. Researchers should optimize conditions based on their specific laboratory setup and analytical observations.

Objective: To synthesize this compound.

Materials:

-

2-hydrazinylisonicotinic acid (precursor)

-

Acetone (reagent grade)

-

Absolute Ethanol (solvent)

-

Glacial Acetic Acid (catalyst)

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-hydrazinylisonicotinic acid in 30-40 mL of absolute ethanol. Stir until fully dissolved.

-

Rationale: Ethanol is an excellent solvent for both the starting material and reagent, and its boiling point is suitable for a mild reflux.

-

-

Reagent Addition: Add 1.5 equivalents of acetone to the solution. The use of a slight excess of the ketone helps drive the reaction to completion.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.

-

Rationale: Hydrazone formation is acid-catalyzed. The acid protonates the carbonyl oxygen of acetone, making the carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine. [11]4. Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 80°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Rationale: Heating provides the necessary activation energy for the condensation reaction, which involves the elimination of a water molecule.

-

-

Work-up and Isolation:

-

Once the reaction is complete, allow the flask to cool to room temperature.

-

Remove the ethanol solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid or oil can be purified. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is a common method.

-

Collect the purified solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Postulated Biological Activity and Applications

Given the absence of specific biological data for this compound, its potential activities are inferred from its structural features and classification.

Potential as an Anti-Mycobacterial Agent

The core isonicotinoyl hydrazone structure is a known pharmacophore for inhibiting InhA reductase in mycobacteria. [7]It is plausible that this compound could exhibit anti-tubercular activity through a similar mechanism.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 1620569-20-1|this compound|BLD Pharm [bldpharm.com]

- 3. arctomsci.com [arctomsci.com]

- 4. This compound [cymitquimica.com]

- 5. This compound [cymitquimica.com]

- 6. Isoniazid - Wikipedia [en.wikipedia.org]

- 7. Design and synthesis of 2-(2-isonicotinoylhydrazineylidene)propanamides as InhA inhibitors with high antitubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. labsolu.ca [labsolu.ca]

- 11. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Molecular Structure and Properties of 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed examination of 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid, a hydrazone derivative of the pivotal antitubercular drug isoniazid. The structural modifications inherent in this compound—specifically the condensation of isoniazid with acetone—present a compelling case for its study within drug discovery and medicinal chemistry. This document synthesizes information on its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, it explores the potential biological significance of this molecule, grounded in the well-established mechanism of its parent compound. By presenting detailed protocols and structural data, this guide aims to serve as a foundational resource for scientific professionals engaged in the development of novel therapeutic agents.

Introduction to the Isonicotinoyl Hydrazone Class

Isonicotinic acid hydrazide, universally known as isoniazid (INH), is a cornerstone of first-line tuberculosis (TB) therapy.[1] Its mode of action involves functioning as a prodrug that, once activated by the mycobacterial enzyme catalase-peroxidase (KatG), inhibits the synthesis of mycolic acids—essential components of the mycobacterial cell wall.[1] This targeted mechanism accounts for its high specificity and potency against Mycobacterium tuberculosis.[2]

The hydrazine moiety of isoniazid is a versatile chemical handle, readily undergoing condensation reactions with aldehydes and ketones to form hydrazone derivatives.[3][4] This class of compounds, known as isonicotinoyl hydrazones, has garnered significant scientific interest. The formation of the hydrazone linkage (-NH-N=CR₁R₂) can profoundly alter the parent drug's physicochemical properties, such as lipophilicity, which may influence cell permeability and overall bioavailability.[4][5] The compound this compound is the direct product of the reaction between isoniazid and acetone, representing a fundamental structural analog.[4] Understanding its molecular architecture is the first step in evaluating its potential as a therapeutic agent or as a building block for more complex molecules.[6]

Molecular Structure and Physicochemical Properties

The defining features of this compound are the pyridine ring characteristic of isonicotinic acid, linked to an acetone-derived hydrazone side chain.

2.1. Chemical Structure

The two-dimensional structure of the molecule is depicted below. It consists of a pyridine-4-carboxylic acid core where the hydrazinyl group at the 2-position is condensed with a propan-2-ylidene (isopropylidene) group.

Caption: 2D structure of this compound.

2.2. Nomenclature and Identifiers

A consistent and accurate nomenclature is critical for database searching and regulatory documentation.

| Identifier | Value |

| IUPAC Name | 2-(2-propan-2-ylidenehydrazin-1-yl)pyridine-4-carboxylic acid |

| Synonyms | This compound[7][8], 4-Pyridinecarboxylic acid, 2-[2-(1-methylethylidene)hydrazinyl]-[7] |

| CAS Number | 1620569-20-1[6][7][9] |

| Molecular Formula | C₉H₁₁N₃O₂[6][7] |

| Molecular Weight | 193.20 g/mol [6][7] |

2.3. Physicochemical Data

The predicted and observed physicochemical properties are essential for anticipating the molecule's behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source |

| Physical State | Crystalline solid | [4] (By analogy) |

| Melting Point | 161-162°C | [4] |

| logP (Octanol/Water) | > 0.49 (Predicted increase from INH) | [4] |

| Solubility | Soluble in acetone, ethanol | [2][4] (By analogy) |

Note: Some data is inferred by analogy from the closely related isoniazid-acetone Schiff base.

Synthesis and Purification

The synthesis of isonicotinoyl hydrazones is typically a straightforward and high-yielding process based on the principles of Schiff base formation.

3.1. Synthetic Pathway: Condensation Reaction

The molecule is prepared via the acid-catalyzed condensation of isonicotinic acid hydrazide (isoniazid) with acetone. The lone pair of the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of acetone, followed by dehydration to yield the hydrazone.

Caption: Synthetic workflow for this compound.

3.2. Rationale for Experimental Choices

-

Solvent: Ethanol or methanol are commonly used as they effectively dissolve isoniazid and are compatible with the reaction conditions.[1][10]

-

Catalyst: A catalytic amount of a weak acid, such as acetic acid, is often added to protonate the carbonyl oxygen of the acetone. This increases the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack by the hydrazine.[10]

-

Temperature: Refluxing (boiling) the alcoholic solution provides the necessary activation energy for the dehydration step of the reaction, driving the equilibrium towards the product.[4][11]

3.3. Detailed Experimental Protocol

This protocol is a representative method based on established procedures for synthesizing isoniazid Schiff bases.[4]

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve isonicotinic acid hydrazide (1.0 equivalent) in a minimal amount of absolute ethanol.

-

Addition of Carbonyl: Add an excess of acetone (approximately 3.0-5.0 equivalents) to the solution.

-

Catalysis: Add a few drops of glacial acetic acid to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution. If not, the volume can be reduced under vacuum.

-

Purification: The resulting crystalline solid is collected by filtration, washed with cold ether to remove unreacted acetone, and dried.[4] Further purification can be achieved by recrystallization from ethanol if necessary.

Spectroscopic and Structural Characterization

Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. Each method provides unique information about the molecule's connectivity and chemical environment.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals. The aromatic protons on the pyridine ring will appear in the downfield region (δ 7.5-8.8 ppm). A key signal is the singlet for the N-H proton, which is often broad and can be found downfield (δ > 10 ppm).[4] The two methyl groups of the propan-2-ylidene moiety will likely appear as two distinct singlets due to the geometric isomerism (E/Z) around the C=N bond, or as a single sharp singlet if rotation is fast on the NMR timescale.

-

¹³C NMR: The carbon spectrum will confirm the presence of all nine carbon atoms. Diagnostic peaks include the carbonyl carbon of the carboxylic acid (δ ~162-165 ppm) and the imine carbon (C=N) of the hydrazone linkage (δ ~157 ppm).[4][12]

| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Assignment |

| Pyridine-H | 7.5 - 8.8 | m | Aromatic CH |

| Hydrazide-NH | > 10.0 | br s | -C(O)NH- |

| Methyl-CH₃ | ~ 2.0 | s | =C(CH₃)₂ |

| Carboxyl-OH | > 12.0 | br s | -COOH |

Note: Actual chemical shifts can vary based on solvent and concentration.

4.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| N-H (Amide) | Stretching | 3180 - 3300 | [4][13] |

| C=O (Carboxylic Acid) | Stretching | 1650 - 1680 | [4][12] |

| C=N (Imine) | Stretching | 1590 - 1630 | [12][13] |

| C=C, C=N (Aromatic) | Stretching | 1530 - 1590 | [4] |

4.3. Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation pattern, confirming the elemental composition. For C₉H₁₁N₃O₂, the expected monoisotopic mass is approximately 193.0851 Da. The fragmentation pattern would likely involve cleavage of the N-N bond and loss of the isopropylidene group.

Applications and Relevance in Drug Development

The primary rationale for synthesizing derivatives of isoniazid is to overcome challenges associated with the parent drug, such as metabolic inactivation and the development of drug resistance.[4]

5.1. Overcoming Metabolic Deactivation

Isoniazid is primarily metabolized in the liver by N-acetyltransferase 2 (NAT2), an enzyme that acetylates the terminal nitrogen (N²) of the hydrazine moiety.[4][12] This acetylation renders the drug inactive.

Caption: Blocking of the metabolic acetylation site in the target compound.

By condensing isoniazid with acetone, the N² nitrogen is incorporated into a C=N double bond, effectively blocking it from enzymatic acetylation.[4] This structural modification is a common strategy aimed at improving the pharmacokinetic profile of isoniazid.

5.2. Postulated Biological Activity

While specific biological data for this compound is not extensively published, the activity of isonicotinoyl hydrazones as a class is well-documented.[14][15] Many derivatives retain or even exceed the antitubercular activity of isoniazid.[16] It is hypothesized that these hydrazones can act as prodrugs themselves, potentially being hydrolyzed in the mycobacterial cell to release active isoniazid, or they may possess intrinsic activity by inhibiting the same target, InhA, after activation.[16]

The increased lipophilicity conferred by the isopropylidene group could enhance penetration through the lipid-rich mycobacterial cell wall, potentially leading to higher intracellular concentrations compared to the more polar parent drug.[4]

Conclusion

This compound represents a structurally fundamental and synthetically accessible derivative of isoniazid. Its molecular architecture, characterized by the blockage of the key metabolic N²-position, provides a strong rationale for its investigation as a potential antitubercular agent. The comprehensive characterization data outlined in this guide—from synthesis to spectroscopy—provides the necessary foundation for further research. For scientists in drug development, this molecule serves as both a compelling lead compound and a versatile scaffold for the creation of more complex and potent therapeutic agents aimed at combating tuberculosis and other microbial infections.

References

-

IJSDR (International Journal of Scientific Development and Research). (n.d.). Design, Synthesis & Biological Evaluation of Isoniazid Derivatives with Potent Antitubercular Activity. Retrieved from [Link]

-

Popiołek, Ł., & Biernasiuk, A. (2018). New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening. Chemical Biology & Drug Design, 91(4), 915-923. Retrieved from [Link]

-

ResearchGate. (n.d.). New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrazide–hydrazones of isonicotinic acid with significant antibacterial activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of a series of isoniazid hydrazones. Spectroscopic and theoretical study | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Isoniazid-Isatin Hydrazone Derivatives: Synthesis, Antitubercular Activity and Molecular Docking Studies. Retrieved from [Link]

-

MDPI. (n.d.). Antimicrobial Activity of Some Steroidal Hydrazones. Retrieved from [Link]

-

Popiołek, Ł., & Biernasiuk, A. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(16), 4793. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2022). Discovery of New Isoniazid Derivatives As Anti-tubercular Agents: In Silico Studies, Synthesis, and In Vitro Activity Evaluation. Retrieved from [Link]

-

Pintea, A., et al. (2013). Synthesis and bioevaluation of some new isoniazid derivatives. European Journal of Medicinal Chemistry, 69, 678-685. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, characterization and crystal structures of hydrazone compounds derived from isonicotinohydrazide. Retrieved from [Link]

-

Gümüş, F., et al. (2022). Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity. Molecules, 27(20), 7056. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of Isoniazid Figure No.2: Synthesis of hydrazone derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of isoniazid-N-acylhydrazones. Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound, min 95%, 250 mg. Retrieved from [Link]

-

ResearchGate. (n.d.). Isonicotinoyl hydrazones synthesized by co-grinding of isoniazide and an aldehyde. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Retrieved from [Link]

-

AbacipharmTech. (n.d.). This compound. Retrieved from [Link]

-

LabSolutions. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Isonicotinyl Hydrazones as Antitubercular Agents and Derivatives for Identification of Aldehydes and Ketones. Retrieved from [Link]

-

Nayyar, A., et al. (2007). Preparation and antitubercular activities in vitro and in vivo of novel Schiff bases of isoniazid. Bioorganic & Medicinal Chemistry, 15(3), 1473-1482. Retrieved from [Link]

-

World Journal of Biology Pharmacy and Health Sciences. (2024). Structural analysis of isonicotinic hydrazide Basic units. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural and spectroscopic characteristics of aroylhydrazones derived from nicotinic acid hydrazide | Request PDF. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Isoniazid. PubChem Compound Database. Retrieved from [Link]

-

Martins, F., et al. (2020). Organic Salts Based on Isoniazid Drug: Synthesis, Bioavailability and Cytotoxicity Studies. Pharmaceutics, 12(10), 967. Retrieved from [Link]

-

MDPI. (n.d.). Mechanochemical Synthesis and Biological Evaluation of Novel Isoniazid Derivatives with Potent Antitubercular Activity. Retrieved from [Link]

Sources

- 1. ijsdr.org [ijsdr.org]

- 2. Isoniazid | C6H7N3O | CID 3767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preparation and antitubercular activities in vitro and in vivo of novel Schiff bases of isoniazid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. This compound [cymitquimica.com]

- 8. This compound [cymitquimica.com]

- 9. chemuniverse.com [chemuniverse.com]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of New Isoniazid Derivatives As Anti-tubercular Agents: In Silico Studies, Synthesis, and In Vitro Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]

- 12. Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

A Technical Guide to Understanding and Determining the Solubility of 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of the compound 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid . Given the current scarcity of publicly available experimental solubility data for this specific molecule, this guide focuses on providing the foundational knowledge and practical methodologies required to generate this critical physicochemical parameter.

Introduction: The Significance of Solubility in Drug Development

Solubility is a cornerstone of pharmaceutical sciences, profoundly influencing a drug candidate's bioavailability, manufacturability, and overall therapeutic efficacy. For a compound like this compound, which is structurally related to the well-known antitubercular drug isoniazid, understanding its solubility is paramount for any potential therapeutic application. Poor aqueous solubility can lead to erratic absorption, diminished in vivo exposure, and ultimately, the failure of a promising drug candidate. Therefore, the early and accurate determination of solubility is a critical step in the drug discovery and development process.

It is imperative to clarify a point of potential confusion. While sometimes colloquially referred to as "Isoniazid impurity C," this is inaccurate. The European Pharmacopoeia (EP) officially designates Pyridine-4-carbonitrile as Isoniazid EP Impurity C[1][][3][4][5]. Pyridine-4-carbonitrile has a distinct chemical formula (C₆H₄N₂) and molecular weight from the subject of this guide, this compound (C₉H₁₁N₃O₂). This guide is solely focused on the latter.

Physicochemical Properties and Structural Analysis

A molecule's structure dictates its physicochemical properties, including solubility. A preliminary analysis of this compound's structure can offer qualitative insights into its expected solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value/Structure | Source |

| Molecular Formula | C₉H₁₁N₃O₂ | N/A |

| Molecular Weight | 193.20 g/mol | N/A |

| Structure |  | N/A |

| Functional Groups | Carboxylic acid, Hydrazone, Pyridine ring | N/A |

The presence of a carboxylic acid group suggests that the solubility of this compound will be highly dependent on the pH of the aqueous medium. At pH values above its pKa, the carboxylic acid will deprotonate to form a carboxylate, which is significantly more polar and thus more soluble in water. Conversely, at pH values below its pKa, the compound will exist in its less soluble, neutral form. The pyridine ring and hydrazone moiety also contribute to the molecule's overall polarity and potential for hydrogen bonding, which will influence its solubility in various solvents.

Theoretical Prediction of Aqueous Solubility

In the absence of experimental data, computational models can provide valuable initial estimates of a compound's aqueous solubility. These in silico methods are cost-effective and can be employed early in the drug discovery pipeline to flag potential solubility issues.

The General Solubility Equation (GSE)

The General Solubility Equation (GSE) is a simple yet powerful tool for predicting aqueous solubility based on a compound's melting point (MP) and octanol-water partition coefficient (logP). The equation is as follows:

log S = 0.5 - 0.01(MP - 25) - logP

Machine Learning and Data-Driven Models

In recent years, machine learning (ML) and deep learning models have emerged as highly accurate methods for predicting aqueous solubility[7][8][9]. These models are trained on large datasets of known molecules and their experimentally determined solubilities. By learning the complex relationships between molecular structure and solubility, these models can often predict the solubility of new compounds with a high degree of accuracy. Several web-based platforms and software packages are available that implement these advanced predictive models.

It is important to note that all predictive models have their limitations and should be used as a guide for experimental design rather than a substitute for empirical measurement.

Experimental Determination of Solubility

Experimental measurement remains the gold standard for determining the solubility of a compound. The two most common types of solubility assays are kinetic and thermodynamic solubility.

Kinetic Solubility Assays

Kinetic solubility is a high-throughput screening method often used in the early stages of drug discovery. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a DMSO stock solution into an aqueous buffer. This method is fast and requires a small amount of compound, making it ideal for screening large numbers of molecules[10][11][12].

Sources

- 1. alentris.org [alentris.org]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. 2-Isoniazid Impurity | 1452-63-7 | SynZeal [synzeal.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery | bioRxiv [biorxiv.org]

- 9. [2105.12638] Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations [arxiv.org]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. enamine.net [enamine.net]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic Acid: A Versatile Scaffold for Advanced Protein Degrader Synthesis

An In-depth Technical Guide

Abstract

The field of targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by conventional small-molecule inhibitors.[1][2] At the core of this strategy are heterobifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs), which co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[3][4] The design and synthesis of effective degraders are critically dependent on the modular components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and the linker that connects them.[5] The linker is not merely a spacer but a crucial element that dictates the geometry and stability of the key ternary complex (POI-PROTAC-E3 ligase), which ultimately governs degradation efficiency.[6] This guide provides a comprehensive technical overview of 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid, a highly adaptable building block for the construction of sophisticated PROTAC linkers. We will detail its synthesis, strategic advantages, incorporation into degrader molecules, and the essential experimental workflows for validating the final compound's biological activity.

The Strategic Imperative of Linker Design in TPD

Conventional pharmacology relies on an "occupancy-driven" model, where a drug must continuously bind to its target's active site to exert an effect.[7] TPD operates on a catalytic, "event-driven" model; once a PROTAC molecule induces the ubiquitination of a target protein, it can be recycled to target another, leading to profound and sustained protein knockdown with potentially sub-stoichiometric drug concentrations.[4][8] This paradigm shift opens up new therapeutic avenues but places immense importance on the rational design of the PROTAC molecule, particularly the linker.[5]

The this compound scaffold offers a unique combination of features that address key challenges in linker synthesis:

-

Orthogonal Reactivity: It possesses two distinct functional handles—a carboxylic acid and a protected hydrazine. This orthogonality allows for sequential, controlled conjugation of the POI and E3 ligase ligands, minimizing synthetic side reactions.

-

Versatile Derivatization: The hydrazine moiety, once deprotected, can react with various electrophiles (e.g., aldehydes, ketones) to form stable hydrazone linkages.[9][10][11] This provides a simple yet powerful method for introducing diverse chemical functionalities and tuning linker properties.

-

Structural Pre-organization: The pyridine ring provides a degree of rigidity, influencing the spatial orientation of the two ends of the PROTAC and facilitating productive ternary complex formation.

Figure 1: Key features of the building block and their strategic advantages in PROTAC design.

Synthesis and Characterization of the Building Block

The synthesis of this compound is a robust, two-step process achievable in a standard medicinal chemistry laboratory. The causality behind this specific structure lies in the propan-2-ylidene (acetone) group, which serves as a readily cleavable protecting group for the highly nucleophilic hydrazine.

2.1. Experimental Protocol

Step 1: Synthesis of 2-Hydrazinylisonicotinic Acid

This step involves a nucleophilic aromatic substitution reaction where the highly nucleophilic hydrazine displaces the chloride from the electron-deficient pyridine ring.

-

Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-chloroisonicotinic acid (1.0 eq) in ethanol.

-

Reaction: Add hydrazine hydrate (5.0-10.0 eq) to the suspension. The excess hydrazine acts as both the nucleophile and a base to neutralize the HCl byproduct.

-

Heating: Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours. Monitor reaction completion by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Add water to the residue and carefully adjust the pH to ~7 with 1M HCl. The product will precipitate out of the solution.

-

Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-hydrazinylisonicotinic acid as a solid.

Step 2: Protection of the Hydrazine Moiety

This is a condensation reaction forming a stable hydrazone, which protects the hydrazine from participating in subsequent reactions until its desired point of use.

-

Setup: Suspend the 2-hydrazinylisonicotinic acid (1.0 eq) from the previous step in acetone. Acetone serves as both the solvent and the protecting group source.

-

Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops) to protonate the acetone carbonyl, activating it for nucleophilic attack by the hydrazine.

-

Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.

-

Isolation: Remove the excess acetone and acetic acid under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol to yield the final product, this compound.

2.2. Quality Control and Validation

A self-validating protocol requires rigorous characterization of the final compound to ensure its identity and purity for use in subsequent, more complex syntheses.

| Analytical Method | Expected Result & Justification |

| ¹H NMR | Confirms the molecular structure. Expect characteristic signals for the pyridine ring protons, the two distinct methyl groups of the propan-2-ylidene moiety, and the exchangeable N-H and COOH protons. |

| Mass Spectrometry | Verifies the molecular weight. Expect a molecular ion peak [M+H]⁺ at m/z 194.08.[12] |

| HPLC | Assesses purity. A single major peak with >95% purity is required to prevent the introduction of impurities into the PROTAC synthesis workflow. |

Workflow for PROTAC Assembly and Validation

The true utility of this building block is realized during the assembly of the final degrader molecule. The following workflow outlines the key stages, from linker conjugation to biological validation.

Figure 2: A comprehensive workflow from synthesis to biological validation of a PROTAC.

3.1. Key Methodologies in PROTAC Validation

Biochemical Assays: The Foundation of Activity

Before proceeding to cellular studies, it is crucial to confirm that the synthesized PROTAC can physically interact with its intended partners.

| Assay Technique | Objective & Rationale |

| Surface Plasmon Resonance (SPR) | To quantify the binding affinities (Kᴅ) of the PROTAC for both the isolated POI and the E3 ligase. This confirms that the conjugation process has not abrogated the binding of the individual ligands. |

| Isothermal Titration Calorimetry (ITC) | An orthogonal method to SPR that measures the heat change upon binding, providing a complete thermodynamic profile (Kᴅ, ΔH, ΔS) of the interactions. |

| Time-Resolved Fluorescence Energy Transfer (TR-FRET) | To directly measure the formation of the ternary POI-PROTAC-E3 ligase complex. This assay is critical as ternary complex formation is a prerequisite for ubiquitination and degradation.[6] |

Cellular Assays: Demonstrating In-Cell Efficacy

The ultimate test of a PROTAC is its ability to induce selective degradation of the target protein within a cellular context.

| Assay Technique | Objective & Rationale |

| Western Blotting | The workhorse method for quantifying the reduction in target protein levels. A dose-response curve is generated to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation). |

| Quantitative Mass Spectrometry (Proteomics) | Provides an unbiased, global view of protein level changes across the entire proteome. This is the gold standard for assessing the selectivity of the degrader and identifying potential off-target effects. |

| Proteasome Inhibitor Rescue | To confirm that the observed protein loss is mediated by the ubiquitin-proteasome system. Cells are co-treated with the PROTAC and a proteasome inhibitor (e.g., MG132). A successful rescue (i.e., no protein loss) validates the intended mechanism of action.[3] |

| Cell Viability/Functional Assays | To correlate the degradation of the target protein with a desired downstream biological outcome (e.g., cancer cell death, modulation of a signaling pathway). |

Conclusion: A Building Block for Future Therapeutics

The rational design of PROTACs is a multi-parameter optimization challenge. The building block this compound provides chemists with a reliable and versatile tool to navigate this complexity. Its straightforward synthesis and orthogonal reactivity streamline the construction of degrader libraries, while the adaptable hydrazine chemistry allows for the facile exploration of diverse linker architectures. As the field of targeted protein degradation continues to mature and move into the clinic, the development and strategic deployment of such well-characterized, adaptable chemical scaffolds will remain paramount to unlocking the full therapeutic potential of this exciting modality.[4][13]

References

-

Hydrazone Linker as a Useful Tool for Preparing Chimeric Peptide/Nonpeptide Bifunctional Compounds. Source: National Center for Biotechnology Information (PMC). URL:[Link]

-

Separation or combination of non-covalently linked partners provides polymorphs of N-(aryl)-2-(propan-2-ylidene)hydrazine carbothioamides. Source: Royal Society of Chemistry (CrystEngComm). URL:[Link]

-

Recent advances in targeted protein degraders as potential therapeutic agents. Source: National Center for Biotechnology Information (PMC). URL:[Link]

-

Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. Source: National Institutes of Health (NIH). URL:[Link]

-

Design and synthesis of 2-(2-isonicotinoylhydrazineylidene)propanamides as InhA inhibitors with high antitubercular activity. Source: PubMed. URL:[Link]

- Proteolysis targeting chimeric molecules (protacs) with functional handles and uses thereof.Source: Google Patents.

- Methods and compositions for targeted protein degradation.Source: Google Patents.

- Process for the synthesis of isonicotinic acid hydrazide.Source: Google Patents.

-

Examples of linkers and cleavage conditions: (a) hydrazone; (b)... Source: ResearchGate. URL:[Link]

-

PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation. Source: bioRxiv. URL:[Link]

-

Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Source: National Center for Biotechnology Information (PMC). URL:[Link]

-

Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Source: ResearchGate. URL:[Link]

-

Targeted Protein Degrader Linkers. Source: JenKem Technology USA. URL:[Link]

-

1-(2,4-Dinitrophenyl)-2-(propan-2-ylidene)hydrazine. Source: ResearchGate. URL:[Link]

-

PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Source: National Center for Biotechnology Information (PMC). URL:[Link]

- Process for the synthesis of isonicotinic acid hydrazide.Source: Google Patents.

-

From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Source: PubMed Central. URL:[Link]

-

Addressing the challenge of degrader linker design for targeted protein degradation with the new Spark™ 'Linkers' databases. Source: Cresset Group. URL:[Link]

-

Targeted protein degradation: advances in drug discovery and clinical practice. Source: National Center for Biotechnology Information (PMC). URL:[Link]

-

Targeted protein degradation fact sheet. Source: Bristol Myers Squibb. URL:[Link]

-

Synthesis, Characterization and Anti-oxidant Activity of Novel Phenylhydrazine derivatives containing carbonyl group on β- carbon. Source: Research Journal of Pharmacy and Technology. URL:[Link]

-

Synthetic transformations: a) Deprotection of the hydrazide 7a to form... Source: ResearchGate. URL:[Link]

-

N'-(Propan-2-ylidene)hydrazinecarbothiohydrazide | C4H10N4S. Source: PubChem - NIH. URL:[Link]

Sources

- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted protein degradation fact sheet - Bristol Myers Squibb [bms.com]

- 3. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cresset-group.com [cresset-group.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2023081476A1 - Methods and compositions for targeted protein degradation - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Hydrazone Linker as a Useful Tool for Preparing Chimeric Peptide/Nonpeptide Bifunctional Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. vectorlabs.com [vectorlabs.com]

- 12. This compound [cymitquimica.com]

- 13. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Biological Targets of 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological targets of the synthetic compound 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid. Structurally analogous to the frontline anti-tuberculosis drug isoniazid, this molecule is a prime candidate for exhibiting a range of biological activities. This document synthesizes current knowledge, starting with its well-established role as a potential inhibitor of mycobacterial enoyl-acyl carrier protein reductase (InhA). Beyond this primary target, this guide explores a wider spectrum of putative biological interactions, including potential anticancer and antifungal activities, drawing on evidence from related isonicotinic acid hydrazide and hydrazone derivatives. Furthermore, we present a detailed overview of modern computational and experimental methodologies for novel target identification and validation, providing researchers with a robust framework for investigating the full therapeutic potential of this and similar chemical entities. The protocols and insights contained herein are designed to empower drug discovery and development professionals to navigate the complexities of target identification and mechanism-of-action studies.

Introduction: Unveiling the Therapeutic Potential of a Novel Isoniazid Analog

This compound is a synthetic molecule belonging to the isonicotinic acid hydrazide family.[1][2][3][4][5] Its core structure is intrinsically linked to isoniazid, a cornerstone of tuberculosis treatment for decades.[6] This structural similarity strongly suggests a shared mechanism of action against Mycobacterium tuberculosis, the causative agent of tuberculosis. However, the therapeutic potential of this compound may extend far beyond mycobacteria. The isonicotinic acid hydrazide and hydrazone scaffolds are known to exhibit a wide range of pharmacological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties.[7] This guide will dissect the known and potential biological targets of this compound, providing a roadmap for its further investigation and development.

Chemical and Physical Properties:

| Property | Value |

| Molecular Formula | C₉H₁₁N₃O₂ |

| Molecular Weight | 193.20 g/mol |

| IUPAC Name | 2-(2-propan-2-ylidenehydrazin-1-yl)pyridine-4-carboxylic acid |

| CAS Number | 1620569-20-1 |

Primary Biological Target in Mycobacterium tuberculosis: Enoyl-Acyl Carrier Protein Reductase (InhA)

The most well-documented biological target for isoniazid and its analogs is the enoyl-acyl carrier protein reductase, InhA.[8] This enzyme is a critical component of the fatty acid synthase II (FAS-II) system in mycobacteria, which is responsible for the synthesis of mycolic acids. Mycolic acids are unique, long-chain fatty acids that are essential for the structural integrity of the mycobacterial cell wall.

Mechanism of Action

Isoniazid itself is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[6] It is hypothesized that this compound, as a close analog, follows a similar activation pathway. Once activated, the resulting reactive species forms a covalent adduct with the NAD⁺ cofactor, which then binds tightly to the active site of InhA, inhibiting its function. This disruption of mycolic acid synthesis leads to a compromised cell wall and ultimately, bacterial cell death.

Caption: In silico workflow for target identification.

Experimental Target Validation: From Prediction to Confirmation

Experimental validation is crucial to confirm the targets predicted by computational methods and to discover novel, unexpected interactions.

These techniques utilize a modified version of the compound to "pull down" its binding partners from a complex biological sample, such as a cell lysate.

[9][10][11]Step-by-Step Protocol for Photo-Affinity Chromatography:

-

Probe Synthesis: Synthesize a derivative of this compound that incorporates a photoreactive group (e.g., a diazirine or benzophenone) and an affinity tag (e.g., biotin).

-

Incubation: Incubate the photo-affinity probe with a cell lysate or tissue homogenate.

-

Photo-Crosslinking: Expose the mixture to UV light to induce covalent crosslinking between the probe and its binding partners.

-

Affinity Purification: Use streptavidin-coated beads to capture the biotinylated probe-protein complexes.

-

Elution and Identification: Elute the captured proteins and identify them using mass spectrometry.

CETSA is a powerful method for confirming target engagement in a cellular context. T[12][13][14][15][16]he principle is that the binding of a ligand to its target protein often increases the protein's thermal stability.

Step-by-Step Protocol for CETSA:

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating: Heat the treated cells to a range of temperatures.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using methods such as Western blotting or mass spectrometry.

-

Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

Conclusion and Future Directions

This compound holds significant promise as a therapeutic agent, with a well-defined primary target in Mycobacterium tuberculosis and a host of other potential biological targets that warrant further investigation. The structural similarity to isoniazid provides a strong foundation for its development as an anti-tuberculosis drug, potentially with improved efficacy against drug-resistant strains. Furthermore, the exploration of its anticancer and antifungal activities could open up new avenues for its clinical application.

The robust toolkit of computational and experimental methods outlined in this guide provides a clear path forward for the comprehensive characterization of this and other novel compounds. Future research should focus on:

-

In-depth in silico screening against a wide range of human and microbial protein targets.

-

Experimental validation of predicted targets using techniques such as CETSA and affinity chromatography.

-

Mechanism-of-action studies in relevant cellular and animal models to elucidate the downstream effects of target engagement.

-

Structure-activity relationship (SAR) studies to optimize the potency and selectivity of the compound.

By systematically applying these approaches, the full therapeutic potential of this compound can be unlocked, paving the way for the development of novel and effective treatments for a range of diseases.

References

- Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273–309.

- S, A., & K, S. (2018). Computational/in silico methods in drug target and lead prediction. Journal of Pharmacopuncture, 21(4), 219–228.

- Gimeno, A., et al. (2019).

- Timmins, G. S., & Deretic, V. (2024). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers in Pharmacology, 15, 1438519.

- Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.

- Vilchèze, C., & Jacobs, W. R., Jr. (2012). An isoniazid analogue promotes Mycobacterium tuberculosis-nanoparticle interactions and enhances bacterial killing by macrophages. Antimicrobial Agents and Chemotherapy, 56(5), 2259–2267.

- Al-Sanea, M. M., et al. (2019). High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(8), 819-833.

- Li, Y., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(8), 1629.

- Lourenço, M. C. S., et al. (2022). In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis. Frontiers in Chemistry, 10, 876935.

- Li, X., & Li, X. (2015). Affinity purification in target identification: the specificity challenge. MedChemComm, 6(9), 1546-1555.

- Jadhav, A. S., et al. (2023). Analytical Method Validation for Anti- Tuberculosis Drugs: A Review of Rifampicin Isoniazid and Pyridoxine. International Journal for Multidisciplinary Research, 5(4).

- Yang, Y., & Yang, Y. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 622, 347–374.

- Im, J., & Lee, S. (2021). Novel Promising Antifungal Target Proteins for Conquering Invasive Fungal Infections. Frontiers in Cellular and Infection Microbiology, 11, 699311.

- Yang, Y., & Yang, Y. (2019). Small Molecule Target Identification Using Photo-Affinity Chromatography. Methods in Enzymology, 622, 347–374.

- Wang, C., et al. (2017). Synthesis, characterization and antitumor activity of Ln(III) complexes with hydrazone Schiff base derived from 2-acetylpyridine and isonicotinohydrazone. Oncotarget, 8(52), 90050–90060.

-

AbacipharmTech. This compound. [Link]

- Toth, B., & Rustja, M. (1967). The effect of isonicotinic acid hydrazide on the development of tumors. International Journal of Cancer, 2(5), 413-420.

- Narang, R., et al. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(7), 1557-1576.

- Gomha, S. M., et al. (2023). Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. Antibiotics, 12(6), 1043.

- Al-Ostoot, F. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.

- Sridhara, S., et al. (1993). Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine. Journal of Pharmaceutical Sciences, 82(9), 929-933.

- Li, Y., et al. (2025). Erianin inhibits the proliferation of lung cancer cells by suppressing mTOR activation and disrupting pyrimidine metabolism.

- Li, Y., et al. (2024). Affinity Ultrafiltration Mass Spectrometry for Screening Active Ingredients in Traditional Chinese Medicine: A Review of the Past Decade (2014–2024). Molecules, 29(11), 2588.

Sources

- 1. This compound [cymitquimica.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. labsolu.ca [labsolu.ca]

- 5. This compound [cymitquimica.com]

- 6. Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An isoniazid analogue promotes Mycobacterium tuberculosis-nanoparticle interactions and enhances bacterial killing by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Affinity purification in target identification: the specificity challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Introduction of the 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic Acid Hydrazone Linker

Abstract

This technical guide provides a comprehensive overview of the synthesis, application, and characterization of the 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid linker, a specialized pH-sensitive hydrazone linker for advanced bioconjugation. Hydrazone linkers are a cornerstone in the development of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs), due to their unique ability to remain stable in systemic circulation (pH ~7.4) and selectively cleave within the acidic microenvironments of tumor cells or intracellular compartments like endosomes and lysosomes (pH 4.5-6.5).[][][3][4] This guide details the underlying chemical principles, provides field-proven experimental protocols for its introduction onto biomolecules, and outlines robust analytical methods for the characterization of the resulting conjugates. It is intended for researchers, chemists, and drug development professionals seeking to leverage acid-labile chemistry for controlled payload delivery.

The Imperative for Controlled Release: The Role of pH-Sensitive Hydrazone Linkers

In the architecture of complex biologics like Antibody-Drug Conjugates (ADCs), the linker is a critical component that dictates the stability, efficacy, and toxicity profile of the entire construct.[4][5] The primary challenge is to ensure the potent cytotoxic payload remains securely attached to the antibody while in circulation, preventing premature release and off-target toxicity, yet enabling its efficient liberation once the ADC has reached its intended target.[][7]

Cleavable linkers are designed to exploit physiological differences between the bloodstream and the target cell environment.[] Among these, acid-cleavable linkers, such as hydrazones, are engineered to respond to the pH gradient between the neutral pH of blood and the acidic interior of endosomes and lysosomes.[8][9]

The core of this technology is the hydrazone bond (C=N-N), typically formed by the condensation reaction between a ketone or aldehyde and a hydrazine derivative.[4][10] This bond is susceptible to acid-catalyzed hydrolysis.[11] At physiological pH (7.4), the equilibrium favors the stable hydrazone, but in an acidic milieu (pH < 6.5), the reaction is driven towards cleavage, releasing the payload.[][][3] This mechanism was famously utilized in the FDA-approved ADC, Mylotarg® (gemtuzumab ozogamicin), validating the clinical potential of hydrazone linkers.[][9]

Caption: General mechanism of pH-sensitive hydrazone linker cleavage.

Profile of the Linker: this compound

This specific linker is derived from isonicotinic acid hydrazide (more commonly known as the drug Isoniazid), a readily available and well-characterized starting material.[12][13] The structure combines the essential features for a successful pH-sensitive linker system.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₁N₃O₂ | [14][15] |

| Molecular Weight | 193.2 g/mol | [14][15] |

| CAS Number | 1620569-20-1 | [14] |

| Appearance | White to off-white solid | N/A |

Structural Rationale

-

Isonicotinic Acid Backbone : The pyridine ring substituted with a carboxylic acid at the 4-position serves as the stable "handle".[16] This carboxylic acid group is the point of attachment to the targeting moiety (e.g., an antibody). It can be readily activated to form a stable amide bond with primary amines, such as the ε-amino group of lysine residues on an antibody.[17]

-

Hydrazone Core (-N-N=C<) : This is the functional, pH-labile unit. The specific propan-2-ylidene group is formed from the reaction of the precursor hydrazide with acetone.[12][18] The electronic properties of the isonicotinic ring and the steric/electronic nature of the ketone-derived portion can influence the precise pH at which hydrolysis occurs and the overall stability of the linker.[11]

Experimental Protocol: Synthesis and Conjugation Workflow

The introduction of this linker is a multi-step process requiring careful execution and purification. The following protocol outlines a general workflow for conjugating a payload to an antibody.

Workflow Overview

The process involves:

-

Synthesis of the Precursor : Formation of Isonicotinic Acid Hydrazide.

-

Formation of the Linker : Reaction of the precursor with acetone.

-

Activation and Conjugation : Activation of the linker's carboxylic acid and subsequent reaction with the antibody.

-

Purification : Removal of unreacted components to isolate the pure ADC.

Sources

- 3. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 4. benchchem.com [benchchem.com]